5-bromo-4-methyl-1,2,3,4-tetrahydroisoquinolin-1-one
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Overview
Description
5-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is a chemical compound with the molecular formula C10H10BrNO. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities.
Preparation Methods
The synthesis of 5-bromo-4-methyl-1,2,3,4-tetrahydroisoquinolin-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-1,2,3,4-tetrahydroisoquinoline and bromine.
Bromination: The bromination of 4-methyl-1,2,3,4-tetrahydroisoquinoline is carried out using bromine in the presence of a suitable solvent like acetic acid. The reaction is typically conducted at room temperature.
Isolation and Purification: The product is then isolated and purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
5-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinolin-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and infectious diseases.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.
Chemical Research: It serves as a model compound in the study of tetrahydroisoquinoline derivatives, aiding in the development of new synthetic methodologies and reaction mechanisms.
Mechanism of Action
The mechanism of action of 5-bromo-4-methyl-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
5-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinolin-1-one can be compared with other similar compounds such as:
4-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine substituent, resulting in different chemical reactivity and biological activity.
5-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinolin-1-one:
5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one: Lacks the methyl group, affecting its chemical properties and biological interactions.
Properties
CAS No. |
1782599-15-8 |
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Molecular Formula |
C10H10BrNO |
Molecular Weight |
240.10 g/mol |
IUPAC Name |
5-bromo-4-methyl-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H10BrNO/c1-6-5-12-10(13)7-3-2-4-8(11)9(6)7/h2-4,6H,5H2,1H3,(H,12,13) |
InChI Key |
OISWIEWTNQJBLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(=O)C2=C1C(=CC=C2)Br |
Purity |
95 |
Origin of Product |
United States |
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